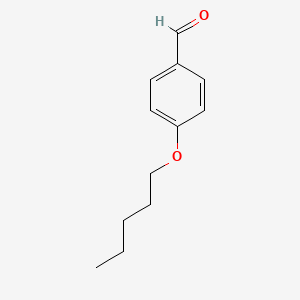

4-(Pentyloxy)benzaldehyde

Beschreibung

Significance of Benzaldehyde (B42025) Derivatives with Alkoxy Chains in Contemporary Chemical Research

Benzaldehyde derivatives that possess alkoxy chains are a crucial class of organic compounds. wisdomlib.orgwisdomlib.org The length and nature of the alkoxy chain can significantly influence the molecule's physical and chemical properties, such as its solubility, reactivity, and intermolecular interactions. These compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. wisdomlib.orggoogle.com The presence of the aldehyde group allows for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making these derivatives versatile building blocks in organic synthesis. wisdomlib.orgnumberanalytics.comnih.gov

Overview of 4-(Pentyloxy)benzaldehyde as a Multifaceted Research Target

This compound, with its five-carbon alkoxy chain, is a subject of interest in several research areas. It is a key intermediate in the synthesis of more complex molecules, including liquid crystals and biologically active compounds. researchgate.netontosight.ai The interplay between the electron-withdrawing aldehyde group and the electron-donating pentyloxy group on the aromatic ring influences its reactivity and makes it a useful model for studying structure-property relationships in substituted benzaldehydes. Research has shown its utility in creating Schiff bases, which are compounds with a wide range of applications, including in materials science and medicinal chemistry. edu.krdiipseries.org

Historical Context of Research on Analogous Aromatic Aldehydes

The study of aromatic aldehydes dates back to the 19th century with the extraction of benzaldehyde from bitter almonds. Over time, research expanded to include a wide array of substituted benzaldehydes, driven by the desire to understand how different functional groups affect the properties of the parent molecule. The systematic investigation into para-substituted derivatives with alkoxy chains gained momentum in the mid-20th century. Early research often focused on their potential as fragrances and flavorings. google.com These foundational studies established synthetic methods, such as the Williamson ether synthesis, that are still relevant today for producing compounds like this compound. richmond.edu

Interdisciplinary Research Perspectives Encompassing this compound

The applications of this compound extend across multiple scientific disciplines. In materials science, it is a precursor for the synthesis of liquid crystals. researchgate.net The pentyloxy chain plays a role in inducing the mesogenic phases that are characteristic of these materials. researchgate.net In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. ontosight.ai Furthermore, its use in the synthesis of chalcones, which have shown antioxidant and anti-inflammatory properties, highlights its relevance in the development of new therapeutic agents. ontosight.ai The compound also serves as a valuable tool in organic synthesis for creating a variety of complex molecules. ontosight.ai

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16O2 | lookchem.comnist.gov |

| Molecular Weight | 192.25 g/mol | nist.govchemicalbook.com |

| Boiling Point | 303.6 °C at 760 mmHg | lookchem.com |

| 144-147°C at 1 mmHg | chemicalbook.comchembk.com | |

| Density | 1.005 g/cm³ | lookchem.com |

| 1.019 g/cm³ | chemicalbook.comchembk.com | |

| Refractive Index | 1.521 | lookchem.com |

| 1.5340 | chemicalbook.com | |

| Flash Point | 129 °C | lookchem.com |

Research Findings

Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the etherification of 4-hydroxybenzaldehyde (B117250) with an alkyl halide, such as 1-bromopentane (B41390) or amyl iodide, in the presence of a base like potassium carbonate. edu.krd The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org

Applications in Liquid Crystal Research

Research has demonstrated that this compound is a valuable precursor in the synthesis of liquid crystalline materials. researchgate.net When incorporated into larger molecular structures, such as Schiff bases, the pentyloxy group helps to promote the formation of mesogenic phases. researchgate.netedu.krd Studies have shown that it can be used to create compounds exhibiting nematic phases. researchgate.net For instance, the reaction of this compound with certain anilines can yield liquid crystals with specific thermal and optical properties. edu.krd

Role in the Synthesis of Biologically Active Molecules

This compound serves as a starting material for the synthesis of various compounds with potential biological activity. ontosight.ai It is used in the preparation of chalcones, a class of compounds known for their antioxidant and anti-inflammatory properties. ontosight.ai For example, the condensation reaction of this compound with a suitable acetophenone (B1666503) derivative can produce a chalcone (B49325) with potential therapeutic applications. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVGSXODFOBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063994 | |

| Record name | Benzaldehyde, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-91-4 | |

| Record name | 4-(Pentyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Pentoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pentyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(pentyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(pentyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PENTOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL312YEG7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Pentyloxy Benzaldehyde

Established Synthetic Routes to 4-(Pentyloxy)benzaldehyde

The synthesis of this compound is most commonly achieved through the etherification of 4-hydroxybenzaldehyde (B117250). This approach is favored due to the ready availability of the starting materials and the efficiency of the reaction.

Alkylation Strategies Utilizing 4-Hydroxybenzaldehyde Precursors

The Williamson ether synthesis is a primary and widely employed method for preparing this compound. organicchemistrytutor.comtcichemicals.com This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. In this specific synthesis, 4-hydroxybenzaldehyde is first deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an n-pentyl halide (such as 1-bromopentane (B41390) or 1-iodopentane) in an SN2 reaction to yield the desired ether. organicchemistrytutor.comlibretexts.org

Commonly, a base like potassium carbonate (K₂CO₃) is used in a polar aprotic solvent such as dimethylformamide (DMF) or butanone. chemspider.commodern-journals.com The reaction is often heated to facilitate the substitution. chemspider.com For instance, one procedure involves refluxing 4-hydroxybenzaldehyde with 1-bromoalkane and anhydrous potassium carbonate in butanone, with a catalytic amount of potassium iodide (KI) added to enhance the reaction rate. modern-journals.com Another documented method involves heating a solution of 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide, and potassium carbonate in dry DMF at 100°C. chemspider.com The use of silver oxide (Ag₂O) presents a milder alternative to strong bases, which can be particularly useful for sensitive substrates. libretexts.org

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Following the reaction, the product is typically isolated by extraction and purified by crystallization or column chromatography. chemspider.com

Table 1: Reaction Conditions for Alkylation of 4-Hydroxybenzaldehyde

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 1-Bromoalkane | K₂CO₃ | Butanone | Reflux | Not Specified | modern-journals.com |

| 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100°C | 74% | chemspider.com |

| 1-Bromoheptane | K₂CO₃ | DMF | 80-100°C | 87% |

Vilsmeier-Haack Formylation Approaches for Related Aryloxy Anilines

The Vilsmeier-Haack reaction provides an alternative pathway for the introduction of an aldehyde group onto an aromatic ring. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comscirp.org The resulting electrophilic iminium salt then attacks an electron-rich aromatic ring. jk-sci.comorganic-chemistry.org

For the synthesis of this compound via this method, the starting material would be an aryloxy aniline (B41778) with a pentyloxy group. The electron-donating nature of the aryloxy group activates the aromatic ring towards electrophilic substitution by the Vilsmeier reagent. wikipedia.org The reaction proceeds through the formation of an aryl iminium intermediate, which is subsequently hydrolyzed during workup to yield the final aryl aldehyde. jk-sci.com

The reaction conditions, particularly the temperature, are dependent on the reactivity of the aromatic substrate. jk-sci.com While this method is a powerful tool for formylating electron-rich arenes, its application to the synthesis of this compound is less common than the direct alkylation of 4-hydroxybenzaldehyde.

Catalytic Systems Employed in the Synthesis of this compound

Catalysis plays a significant role in optimizing the synthesis of this compound and related compounds. In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phases.

More advanced catalytic systems have been explored for related transformations. For instance, zirconium and hafnium-based catalysts have been shown to be effective in the reductive etherification of hydroxybenzaldehydes. osti.govrsc.org While not a direct synthesis of this compound, these systems highlight the potential for catalytic routes in forming ether linkages on benzaldehyde (B42025) derivatives.

In the broader context of aldehyde synthesis, metalloporphyrin-metal salt composite catalysts have been investigated for the catalytic oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde, a key precursor for this compound. google.com

Fundamental Reaction Chemistry of the Aldehyde Moiety within this compound

The aldehyde functional group in this compound is the primary site of its chemical reactivity, undergoing both oxidation and reduction reactions to yield a variety of important derivatives.

Oxidation Reactions and Their Corresponding Product Characterization

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-(pentyloxy)benzoic acid. rsc.orgbritannica.com This transformation is a fundamental reaction in organic synthesis. rsc.org A variety of oxidizing agents can be employed for this purpose.

Conventional methods often utilize stoichiometric amounts of oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. rsc.org However, due to the environmental concerns associated with these heavy metal oxidants, greener alternatives have been developed. rsc.orgteknoscienze.com

Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant that can be used, sometimes in the presence of a catalyst, to convert aromatic aldehydes to their corresponding carboxylic acids. teknoscienze.comresearchgate.net For example, an efficient method for the oxidation of electron-rich aromatic aldehydes uses an improved aqueous basic hydrogen peroxide system in methanol (B129727). researchgate.net Another approach involves the use of Oxone in water or a water-ethanol mixture, which offers an eco-friendly procedure. acs.org Vanadyl acetylacetonate (B107027) (VO(acac)₂) has also been shown to catalyze the oxidation of aromatic aldehydes with hydrogen peroxide. organic-chemistry.org

A notable development is the use of potassium tert-butoxide (KOtBu) as an oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org This method is highlighted by its operational simplicity and high chemoselectivity. rsc.org

The primary product of the oxidation of this compound is 4-(pentyloxy)benzoic acid. nih.govnist.govchemscene.com This product can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm the conversion of the aldehyde group to a carboxylic acid group.

Table 2: Selected Oxidation Reagents for Aromatic Aldehydes

| Oxidizing Agent/System | Key Features | Reference |

| Potassium tert-butoxide (KOtBu) | Chemoselective, uses KOtBu as an oxygen source | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Environmentally benign | teknoscienze.com |

| Oxone | Eco-friendly, can be used in aqueous media | acs.org |

| VO(acac)₂ / H₂O₂ | Catalytic, efficient | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Strong, conventional oxidant |

Reduction Reactions and Subsequent Chemical Transformations

The aldehyde group of this compound can be reduced to a primary alcohol, forming (4-(pentyloxy)phenyl)methanol. This reduction is a fundamental transformation in organic chemistry and can be achieved using a variety of reducing agents. britannica.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comtandfonline.com Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another widely used method. britannica.comtandfonline.combeilstein-journals.org

A facile and selective method for the reduction of aromatic aldehydes to alcohols utilizes formic acid as a hydrogen donor in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) and tricyclohexylphosphine (B42057) (Cy₃P) catalyst. tandfonline.com This method is advantageous as the byproduct is carbon dioxide. tandfonline.com Encapsulated palladium catalysts, such as Pd(0)EnCat™ 30NP, have also been shown to selectively reduce aromatic aldehydes to the corresponding alcohols under mild conditions using hydrogen gas. beilstein-journals.org

The resulting (4-(pentyloxy)phenyl)methanol can undergo further chemical transformations. For example, it can participate in etherification reactions. In the presence of catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at elevated temperatures, 4-alkoxybenzyl alcohols can undergo self-etherification to form bis(4-alkoxybenzyl) ethers. scirp.org

Table 3: Common Reducing Agents for Aromatic Aldehydes

| Reducing Agent/System | Product | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Common, selective for carbonyls | britannica.comtandfonline.com |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, less selective | britannica.com |

| H₂ / Transition Metal Catalyst (Pd, Pt, Ni) | Primary Alcohol | Catalytic hydrogenation | britannica.comtandfonline.combeilstein-journals.org |

| Formic Acid / Pd(OAc)₂ / Cy₃P | Primary Alcohol | Uses formic acid as H₂ source | tandfonline.com |

Nucleophilic Substitution Patterns and Mechanisms

The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction, specifically the Williamson ether synthesis. jajgastrohepto.orglibretexts.org This reaction involves an alkoxide, in this case, the phenolate (B1203915) formed from 4-hydroxybenzaldehyde, acting as a nucleophile to attack a primary alkyl halide, such as 1-bromopentane or another pentyl halide. jajgastrohepto.orgsmolecule.com

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmasterorganicchemistry.comwvu.edu The process is initiated by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more potent nucleophile, the phenoxide ion. jajgastrohepto.orgrichmond.edu This electron-rich phenoxide then performs a backside attack on the electrophilic carbon atom of the pentyl halide, displacing the halide leaving group in a single, concerted step. libretexts.orgyoutube.com The use of a primary alkyl halide is crucial, as secondary or tertiary halides would favor elimination (E2) reactions due to the basicity of the alkoxide. richmond.edu

The aldehyde group of this compound can also undergo nucleophilic addition reactions, which are characteristic of carbonyl compounds. smolecule.com Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. smolecule.com

Table 1: Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Reaction Type | Product |

| 4-Hydroxybenzaldehyde | 1-Bromopentane | K₂CO₃ | Ethanol (B145695) | S | This compound |

| 4-Hydroxybenzaldehyde | Pentyl Halide | NaH | DMF/THF | S | This compound |

This compound as a Pivotal Synthetic Intermediate

The dual reactivity of the aldehyde functional group and the potential for substitution on the aromatic ring make this compound a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Role in the Synthesis of Spirodiketopiperazine Derivatives

While direct synthesis of spirodiketopiperazine derivatives using this compound is not extensively detailed in the provided results, analogous structures like 4-phenoxybenzaldehyde (B127426) are noted as intermediates in the synthesis of these complex heterocyclic compounds. The general synthetic strategy would likely involve a multi-step sequence where the aldehyde group of this compound is first transformed, for instance, through a condensation reaction, and then participates in a series of cyclization steps to build the spirocyclic diketopiperazine core.

Precursor in Benzoxazole (B165842) Synthesis Methodologies

This compound is a key starting material for synthesizing benzoxazole derivatives. mdpi.com The typical method involves the condensation reaction of this compound with a 2-aminophenol (B121084) derivative. mdpi.comnih.gov This reaction forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole ring system. mdpi.com Various catalysts, including metal oxides like TiO₂–ZrO₂ or acids such as fluorophosphoric acid, can facilitate this transformation, often under mild conditions. nih.gov The resulting 2-(4-(pentyloxy)phenyl)benzoxazole derivatives are investigated for their potential biological activities. nih.gov

Table 2: Benzoxazole Synthesis from this compound

| Aldehyde | Amine | Catalyst/Reagents | Conditions | Product Class |

| This compound | 2-Aminophenol | TiO₂–ZrO₂ | Acetonitrile, 60°C | 2-Aryl Benzoxazole |

| This compound | 2-Aminophenol | Fluorophosphoric Acid | Ethanol, Room Temp. | 2-Aryl Benzoxazole |

Involvement in the Synthesis of Purine (B94841) Analogues and Enzyme Inhibitors

The aldehyde functional group is crucial for its role in constructing complex heterocyclic systems like purine analogues. nih.govnih.gov In a representative synthesis, this compound (or a similar derivative like 4-phenoxybenzaldehyde) reacts with a pyrimidine-4,5-diamine derivative in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). nih.gov This condensation and subsequent cyclization form the imidazole (B134444) ring, completing the purine core structure. nih.gov The resulting 8-aryl-substituted purine can be further modified, for example, by nucleophilic aromatic substitution at other positions on the purine ring to generate a library of potential antitumor agents. nih.gov

Furthermore, benzaldehyde derivatives are recognized as precursors for enzyme inhibitors. nih.gov For instance, dialkylamino-substituted benzaldehydes have been identified as potent, reversible inhibitors of aldehyde dehydrogenase (ALDH). nih.gov Chalcones, synthesized from precursors like this compound, have also been studied for their enzyme inhibitory activities. researchgate.net

Condensation Reactions with Hydrazines and Amines for Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. jajgastrohepto.orgresearchgate.netijmcmed.org This reaction involves the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) linkage. ijmcmed.orgimpactfactor.org These reactions are often carried out in a solvent like ethanol and may be catalyzed by a few drops of acid. jajgastrohepto.orgresearchgate.net The resulting Schiff bases are not just final products but are themselves versatile intermediates for synthesizing other heterocyclic compounds, such as 1,3-oxazepines, by reacting them with reagents like maleic anhydride (B1165640). jajgastrohepto.orgresearchgate.net

Application in Multicomponent Reactions for Generating Pharmacologically Active Compounds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. researchgate.netbeilstein-journals.org Aldehydes like this compound are frequently used as one of the key components in various MCRs. For example, in the Kabachnik-Fields reaction, an aldehyde, an amine, and a phosphonate (B1237965) can react to form α-aminophosphonates, which are analogues of amino acids and can exhibit significant biological activity. researchgate.net The aldehyde first reacts with the amine to form an imine intermediate, which is then attacked by the phosphonate to yield the final product. researchgate.net The structural diversity offered by using different aldehydes, including this compound, allows for the generation of large libraries of pharmacologically active compounds. beilstein-journals.org

Derivatives and Analogues of 4 Pentyloxy Benzaldehyde: Design, Synthesis, and Characterization

Synthesis and Structural Elucidation of Oxime Derivatives

Benzaldehyde (B42025) O-4-(Pentyloxy)phenylcarbamoyl Oxime: Synthetic Approaches and Research Interest

The synthesis of carbamoyl (B1232498) oxime derivatives, such as Benzaldehyde O-4-(Pentyloxy)phenylcarbamoyl Oxime, typically involves a multi-step process. A common synthetic route begins with the reaction of a substituted benzaldehyde with hydroxylamine (B1172632) hydrochloride. google.com This reaction is often carried out in the presence of a base like sodium carbonate or sodium acetate (B1210297) in an organic solvent such as methanol (B129727) or ethanol (B145695), and can be facilitated by microwave irradiation to reduce reaction times. google.com The resulting benzaldehyde oxime is then reacted with an isocyanate, in this case, 4-(pentyloxy)phenyl isocyanate, to yield the final carbamoyl oxime product.

Research interest in this class of compounds is varied. Carbamoyl oximes are studied for their potential applications in materials science and medicinal chemistry. The structural features, including the presence of both hydrogen bond donors and acceptors, make them interesting candidates for the design of new materials with specific physical properties.

Phthalide (B148349) Derivatives Incorporating the 4-(Pentyloxy)phenyl Moiety

Synthesis and Photochemical Behavior of 3-((4-(Pentyloxy)phenyl)methylene)phthalide (B12651621)

The synthesis of 3-((4-(pentyloxy)phenyl)methylene)phthalide is generally achieved through a condensation reaction. smolecule.com This process typically involves reacting a 4-(pentyloxy)phenyl compound, such as 4-(pentyloxy)benzaldehyde, with phthalic anhydride (B1165640) or a derivative thereof. smolecule.com The reaction can be catalyzed by either acidic or basic conditions to facilitate the formation of the phthalide structure. smolecule.com The final product, a synthetic organic compound with the molecular formula C₂₀H₂₀O₃, is characterized by a pentyloxy group attached to a phenyl ring, which is in turn connected to a methylene (B1212753) phthalide moiety. smolecule.comchemicalbook.com

The chemical reactivity of this molecule is influenced by its functional groups. The aromatic rings are susceptible to electrophilic aromatic substitution, allowing for further functionalization. smolecule.com The pentyloxy group and the phthalide structure can also participate in nucleophilic substitution reactions. smolecule.com

While specific photochemical studies on 3-((4-(pentyloxy)phenyl)methylene)phthalide are not extensively detailed in the provided context, related phthalide derivatives are known to exhibit interesting photochemical behaviors. These can include photoisomerization and photocyclization reactions, which are areas of active investigation for their potential applications in molecular switches and photoresponsive materials.

Schiff Base Compounds Derived from this compound

Synthesis and Characterization of (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amine Series

A series of Schiff base compounds, specifically (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines, have been synthesized by the condensation reaction of an aldehyde with a primary amine. researchgate.net The synthesis involves reacting 4-alkoxy-benzaldehydes (where the alkoxy group, O-CnH2n+1, varies with n=1 to 6) with 6-pentyloxy-2-amino benzothiazole (B30560). researchgate.net The 6-pentyloxy-2-amino benzothiazole precursor is itself synthesized from p-hydroxy acetanilide (B955) in a multi-step process involving Williamson ether synthesis followed by reactions to form the benzothiazole ring. researchgate.net

The resulting Schiff base compounds are thoroughly characterized to confirm their molecular structures. Standard analytical techniques employed for this purpose include Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. researchgate.netnih.gov These methods confirm the formation of the characteristic imine (-CH=N-) bond of the Schiff base and verify the presence of the different alkoxy chains and the benzothiazole core. researchgate.netnih.gov

| Compound Series | Alkoxy Group (n value) | Characterization Methods |

| A1 | n = 1 (methoxy) | ¹H-NMR, FT-IR |

| A2 | n = 2 (ethoxy) | ¹H-NMR, FT-IR |

| A3 | n = 3 (propoxy) | ¹H-NMR, FT-IR |

| A4 | n = 4 (butoxy) | ¹H-NMR, FT-IR |

| A5 | n = 5 (pentyloxy) | ¹H-NMR, FT-IR |

| A6 | n = 6 (hexyloxy) | ¹H-NMR, FT-IR |

Investigation of Mesomorphic Properties in Schiff Base Analogues

The investigation of mesomorphic, or liquid crystalline, properties is a key area of research for Schiff base analogues derived from this compound. researchgate.net These heterocyclic liquid crystals are a distinct class of materials that exhibit properties of both liquids and solids. researchgate.net The mesomorphic behavior of these compounds is typically studied using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netnih.gov

For the (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amine series (with n=1 to 5), liquid crystal phases have been observed. researchgate.net Some of these compounds exhibit a Smectic C (SmC) mesophase, which is identified by its characteristic schlieren textures under POM. researchgate.net The presence and stability of these mesophases are highly dependent on the molecular structure, particularly the length of the terminal alkoxy chains. researchgate.netnih.gov Generally, as the length of the alkoxy chain increases, the thermal stability and the range of the liquid crystalline phase can be significantly influenced. nih.gov For example, in some Schiff base/ester series, compounds exhibit purely smectogenic (Smectic A) phases, while others can be dimorphic, showing both smectic and nematic phases. nih.gov

| Compound | Mesophase Type(s) | Thermal Stability Range (°C) |

| Analogue A | Smectic A (SmA) | 24.1 |

| Analogue B | Smectic A (SmA) | 20.1 |

| Analogue C | Smectic A (SmA), Nematic (N) | SmA: 60.9, N: 45.7 |

| Analogue D | Smectic A (SmA) | 73.4 |

| (Data is illustrative of typical findings for Schiff base analogues as presented in related research) nih.gov |

Thiazole (B1198619) Derivatives Synthesized from this compound Precursors

The thiazole ring is a prominent heterocyclic scaffold known to be a key structural component in a variety of biologically active compounds, including numerous approved drugs. nih.govjetir.org The incorporation of the this compound moiety into a thiazole-based structure has been a strategy to generate novel molecules with potential therapeutic properties.

A significant class of derivatives synthesized from this compound precursors are substituted 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazoles. The design of these molecules often employs a molecular hybridization approach, which involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced activity. asianpubs.orgresearchgate.net In this case, the this compound moiety is combined with a 2-hydrazinylbenzothiazole scaffold. asianpubs.orgresearchgate.net

The synthesis is typically achieved through a condensation reaction. The key precursors are 2-hydrazinylbenzothiazole and a substituted 4-aryloxybenzaldehyde, such as this compound. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a hydrazone, specifically an azomethine (-N=CH-) linkage, resulting in the final 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole product. asianpubs.org The structures of the synthesized compounds are confirmed using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. researchgate.netnih.gov

Thiazole derivatives are explored for a wide range of pharmaceutical applications due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jetir.orgresearchgate.net Derivatives synthesized from 4-aryloxybenzaldehyde precursors have been specifically evaluated for their antimycobacterial effects. asianpubs.orgresearchgate.net

In one study, a series of substituted 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives were tested for their activity against Mycobacterium tuberculosis H37Rv strains. researchgate.net The results showed that several of the synthesized compounds exhibited promising antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.5 µg/ml for some derivatives. researchgate.net Another study found that specific compounds within both benzothiazole and benzoxazole (B165842) series demonstrated potent antitubercular activity, with MIC values of 0.89 µM and 0.92 µM, which are comparable to standard antitubercular drugs. asianpubs.org Molecular docking studies suggested that these compounds may exert their effect by interacting with the mycobacterial pantothenate synthetase enzyme. asianpubs.org

The table below summarizes the antimycobacterial activity of selected benzothiazole derivatives.

| Compound ID | Substituent Group | MIC (µM) | Target Organism |

| 8f | (Not specified) | 0.89 | M. tuberculosis |

| 9e | (Not specified) | 0.92 | M. tuberculosis |

| (E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl) benzothiazole | 2,4-dichlorophenoxy | 1.5 µg/ml | M. tuberculosis H37Rv |

Data sourced from multiple research findings. asianpubs.orgresearchgate.net

Other Functionalized Derivatives and Homologous Series Incorporating the Pentyloxybenzaldehyde Core

Beyond thiazole derivatives, the this compound core has been utilized to create other classes of functionalized molecules. The reactivity of the aldehyde group allows for its conversion into various other functional groups, leading to compounds with different chemical and physical properties.

One common derivatization is the Claisen-Schmidt condensation, which involves the reaction of this compound with an acetophenone (B1666503) or a heteroaryl methyl ketone in the presence of a base. researchgate.net This reaction yields chalcones, which are α,β-unsaturated ketones. These compounds are of interest as intermediates in organic synthesis and have been investigated for various biological activities. researchgate.net

Another synthetic modification involves the precursor 4-hydroxybenzaldehyde (B117250) to produce phenacyloxy benzaldehyde derivatives through a Williamson etherification reaction. orientjchem.org This involves reacting the hydroxyl group with a phenacyl bromide derivative. Although this starts from the hydroxyl precursor, it demonstrates a pathway to ether-linked derivatives that are structurally related to the pentyloxybenzaldehyde family.

Furthermore, researchers often synthesize and study homologous series to understand structure-activity relationships. In this context, the pentyloxy group (-OC5H11) can be replaced with other alkoxy chains of varying lengths, such as an octyloxy group (-OC8H17), to produce compounds like 4-(octyloxy)benzaldehyde. nih.gov Studying these homologous series allows for the systematic investigation of how the length of the alkyl chain influences the physical, chemical, and biological properties of the resulting molecules.

The table below details some of the functionalized derivatives related to the this compound core.

| Derivative Class | Key Precursor(s) | Synthetic Reaction | Resulting Structure |

| Thiazole Hydrazone | This compound, 2-Hydrazinylbenzothiazole | Condensation | Benzothiazole linked to the benzaldehyde via a hydrazone bridge |

| Chalcone (B49325) | This compound, Acetophenone | Claisen-Schmidt Condensation | 1,3-Diaryl-2-propen-1-one |

| Phenacyloxy Ether | 4-Hydroxybenzaldehyde, Phenacyl Bromide | Williamson Ether Synthesis | Benzaldehyde linked to a phenacyl group via an ether bond |

| Homologue | 4-Hydroxybenzaldehyde, 1-Bromooctane | Williamson Ether Synthesis | 4-(Octyloxy)benzaldehyde |

Advanced Spectroscopic and Analytical Characterization of 4 Pentyloxy Benzaldehyde and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing direct information on the chemical bonds and functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Structural Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.cominnovatechlabs.com The FTIR spectrum of 4-(Pentyloxy)benzaldehyde is characterized by several key absorption bands that confirm its structure. The presence of the aldehyde group is unequivocally identified by the strong C=O stretching vibration, typically observed in the 1689-1674 cm⁻¹ range for aromatic aldehydes. orientjchem.org Further evidence for the aldehyde is the appearance of two distinct C-H stretching bands around 2800-2846 cm⁻¹ and 2731-2762 cm⁻¹. orientjchem.org

The pentyloxy group introduces characteristic vibrations for the ether linkage and the aliphatic chain. A prominent C-O-C (asymmetric) stretching band is typically found in the region of 1218-1226 cm⁻¹. orientjchem.org The aliphatic C-H stretching vibrations of the pentyl chain are observed between 2924-2981 cm⁻¹. orientjchem.org

The aromatic nature of the compound is confirmed by several signals. The C-H stretching vibrations of the benzene (B151609) ring appear at wavenumbers above 3000 cm⁻¹ (typically 3062-3093 cm⁻¹). orientjchem.org The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1597-1589 cm⁻¹ region. orientjchem.org The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

A comparison with the FTIR spectrum of benzaldehyde (B42025) shows the clear addition of bands corresponding to the pentyloxy group (aliphatic C-H and C-O-C stretching). For instance, high-resolution FTIR spectroscopy of benzaldehyde has been used to study its torsional fundamental vibrations in the far-infrared region. rsc.org In derivatives, the absence of a broad O-H stretching band around 3400 cm⁻¹ can confirm the successful etherification of a precursor like 4-hydroxybenzaldehyde (B117250). orientjchem.org

Raman Spectroscopy Studies for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com For molecules with a center of inversion, certain vibrations can be exclusively Raman or IR active (the rule of mutual exclusion). youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum can be divided into three distinct regions: the aldehyde proton, the aromatic protons, and the pentyloxy chain protons.

The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic singlet signal far downfield, typically in the range of 9.5–11 ppm. docbrown.infolibretexts.org For this compound, this peak appears at approximately 9.87 ppm.

The aromatic protons on the para-substituted benzene ring appear as two distinct doublets. Protons ortho to the aldehyde group are deshielded and resonate at a higher chemical shift (around 7.84 ppm) compared to the protons ortho to the pentyloxy group (around 7.02 ppm). The coupling between these adjacent aromatic protons results in a characteristic doublet pattern for both signals.

The pentyloxy group gives rise to a series of signals corresponding to the five-carbon chain. The two protons on the carbon directly attached to the ether oxygen (-O-CH₂-) are deshielded and appear as a triplet around 4.05 ppm. The subsequent methylene (B1212753) groups (-CH₂-) of the pentyl chain appear further upfield, typically between 1.3 and 1.8 ppm, with the terminal methyl group (-CH₃) appearing as a triplet at the most upfield position, around 0.94 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.87 | Singlet |

| Aromatic (ortho to -CHO) | ~7.84 | Doublet |

| Aromatic (ortho to -OR) | ~7.02 | Doublet |

| Methylene (-O-CH ₂-) | ~4.05 | Triplet |

| Methylene (-O-CH₂-CH ₂-) | ~1.82 | Multiplet |

| Methylene (-CH₂-CH₂-CH ₂-CH₃) | ~1.45 | Multiplet |

| Methylene (-CH₂-CH ₂-CH₃) | ~1.38 | Multiplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. hw.ac.uk Since the natural abundance of the ¹³C isotope is low (1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk

For this compound, the carbonyl carbon of the aldehyde group is the most deshielded, appearing at a chemical shift of approximately 190.7 ppm. docbrown.info The aromatic carbons show distinct signals; the carbon bearing the pentyloxy group (C-O) is found around 164.4 ppm, while the carbon attached to the aldehyde group (C-CHO) is at about 130.0 ppm. The other aromatic carbons (CH) appear in the typical aromatic region, with the carbon ortho to the ether group at ~115.0 ppm and the carbon ortho to the aldehyde at ~132.0 ppm.

The carbons of the pentyloxy chain are observed in the upfield region of the spectrum. The carbon attached to the oxygen (-O-CH₂-) resonates around 68.5 ppm, with the remaining aliphatic carbons appearing between 14.0 and 29.0 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde ( C =O) | ~190.7 |

| Aromatic ( C -O) | ~164.4 |

| Aromatic ( C H, ortho to -CHO) | ~132.0 |

| Aromatic ( C -CHO) | ~130.0 |

| Aromatic ( C H, ortho to -OR) | ~115.0 |

| Methylene (-O- C H₂-) | ~68.5 |

| Methylene (-O-CH₂- C H₂-) | ~29.0 |

| Methylene (-CH₂- C H₂-CH₂-CH₃) | ~28.3 |

| Methylene (-CH₂- C H₂-CH₃) | ~22.4 |

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond standard 1D NMR, a suite of advanced 2D NMR techniques can be employed to gain deeper insights into the structure and dynamics of this compound and its derivatives. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks. For the pentyloxy group, COSY would show correlations between adjacent methylene groups, confirming their sequence in the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded protons and carbons. ipb.pt An HSQC spectrum would link each proton signal of the pentyloxy chain to its corresponding carbon signal, aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. ipb.pt For example, the aldehyde proton would show a correlation to the aromatic carbon two bonds away (C-CHO), confirming its attachment to the ring.

Dynamic NMR (DNMR): This method is used to study time-dependent processes such as conformational changes or restricted bond rotation. semanticscholar.org For this compound, variable temperature NMR studies could provide information on the rotational barrier around the C-O bond of the ether or the C-C bond between the aromatic ring and the aldehyde. Such studies can reveal the activation energies for these dynamic processes.

Through the combined application of these powerful spectroscopic methods, a comprehensive and detailed characterization of this compound is achieved, from the identification of its fundamental building blocks to the intricate details of its atomic-level structure and dynamic behavior.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. For this compound, which has a molecular formula of C12H16O2, the molecular weight is 192.2542 g/mol nist.govnist.gov.

In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 192. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve cleavage of the ether bond and the aldehyde group.

Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). For ethers, cleavage of the C-O bond is a common fragmentation pathway. Therefore, the mass spectrum of this compound would likely exhibit significant peaks corresponding to the loss of the pentyloxy group or fragments of the pentyl chain.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule. These values can aid in the identification of the compound in complex mixtures when using ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 193.12232 | 142.2 |

| [M+Na]+ | 215.10426 | 149.6 |

| [M-H]- | 191.10776 | 145.7 |

| [M+NH4]+ | 210.14886 | 162.0 |

| [M+K]+ | 231.07820 | 147.4 |

| [M+H-H2O]+ | 175.11230 | 136.1 |

| [M+HCOO]- | 237.11324 | 166.5 |

| [M+CH3COO]- | 251.12889 | 184.7 |

| [M+Na-2H]- | 213.08971 | 148.2 |

| [M]+ | 192.11449 | 145.9 |

| [M]- | 192.11559 | 145.9 |

Thermal Analysis Techniques in Materials Science Research

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. Differential scanning calorimetry and thermogravimetric analysis are two such techniques that provide valuable information about the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

For this compound, DSC can be used to determine its melting point and the enthalpy of fusion, which is the energy required to change it from a solid to a liquid state. A calculated value for the enthalpy of fusion for this compound is 23.96 kJ/mol chemeo.com. Experimental studies have also utilized DSC to characterize the mesomorphic (liquid crystal) properties of this compound researchgate.net.

A typical DSC thermogram plots heat flow against temperature. An endothermic peak is observed during melting, and the area under this peak is proportional to the enthalpy of fusion. The temperature at the peak of this transition is taken as the melting point.

Table 2: Calculated Thermal Properties of this compound chemeo.com

| Property | Value | Unit |

| Enthalpy of Fusion (hfus) | 23.96 | kJ/mol |

| Normal Melting Point (Tfus) | 328.17 | K |

| Normal Boiling Point (Tboil) | 576.70 | K |

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the arrangement of atoms in the crystal lattice can be obtained.

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound could not be located in the reviewed literature, a study of the closely related compound, 4-(benzyloxy)benzaldehyde (B125253), provides a good illustration of the type of information that can be obtained nih.gov.

In the crystal structure of 4-(benzyloxy)benzaldehyde, the molecule adopts an essentially planar conformation. The analysis reveals the dihedral angle between the two aromatic rings and shows that the aldehyde group is coplanar with its attached aromatic ring. The study also identifies weak intermolecular C—H⋯O contacts, which are important for understanding the packing of the molecules in the crystal lattice nih.gov. It is reasonable to expect that this compound would exhibit similar structural features, with the flexible pentyloxy chain influencing the crystal packing.

Table 3: Crystal Data for the Analogous Compound 4-(Benzyloxy)benzaldehyde nih.gov

| Parameter | Value |

| Chemical Formula | C14H12O2 |

| Molecular Weight | 212.24 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 11.4772 (11) |

| b (Å) | 12.9996 (12) |

| c (Å) | 7.2032 (6) |

| V (ų) | 1074.71 (17) |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are widely used in chemistry to separate, identify, and quantify the components of a mixture. High-performance liquid chromatography (HPLC) is a particularly powerful method for the analysis of organic compounds like this compound.

HPLC can be effectively used to assess the purity of this compound samples by separating the main compound from any impurities. The technique can also be employed to monitor the progress of chemical reactions in which this compound is either a reactant or a product. By taking small aliquots of the reaction mixture at different times and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions.

The separation of this compound can be achieved using a reverse-phase HPLC method. In this method, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a suitable mobile phase could consist of a mixture of acetonitrile and water, with a small amount of acid, such as phosphoric or formic acid, to improve peak shape.

Thin Layer Chromatography (TLC) in Synthetic Progress Monitoring

Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for qualitatively monitoring the progress of chemical reactions in real-time. libretexts.org Its application is particularly crucial in the synthesis of this compound and its derivatives, where it provides rapid insights into the consumption of starting materials and the formation of products. researchgate.net The technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system), leading to separation based on polarity. orgchemboulder.com

In a typical synthesis of this compound, such as the Williamson ether synthesis from 4-hydroxybenzaldehyde and a pentyl halide (e.g., 1-bromopentane), TLC is indispensable. The starting material, 4-hydroxybenzaldehyde, possesses a polar hydroxyl group, making it adhere more strongly to the silica gel stationary phase. Consequently, it travels a shorter distance up the TLC plate, resulting in a lower Retardation factor (Rf). The product, this compound, has its polar hydroxyl group replaced by a less polar pentyloxy ether group. This reduction in polarity leads to a weaker interaction with the silica gel and greater solubility in the mobile phase, causing it to travel further up the plate and exhibit a higher Rf value.

To monitor the reaction, small aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate alongside the starting material. rsc.org A common mobile phase for separating aromatic aldehydes and their ether derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (B1210297). orientjchem.orgorgsyn.org The ideal solvent system is one that provides a clear separation between the spots of the reactant and the product, with Rf values ideally between 0.2 and 0.8. silicycle.com For instance, a system of Hexane:Ethyl Acetate in a 4:1 ratio is often effective.

As the reaction progresses, the intensity of the spot corresponding to 4-hydroxybenzaldehyde (lower Rf) will decrease, while a new spot corresponding to this compound (higher Rf) will appear and intensify. The reaction is generally considered complete when the spot for the starting material is no longer visible on the TLC plate.

Visualization of the separated spots is typically achieved using a UV lamp (254 nm), as the aromatic rings in both the reactant and product absorb UV light and appear as dark spots against the fluorescent background of the TLC plate. rsc.org Further visualization can be accomplished with chemical stains, such as a p-anisaldehyde solution, which reacts with aldehydes to form colored compounds upon heating. researchgate.net

The following tables illustrate the expected TLC data for monitoring the synthesis of this compound from 4-hydroxybenzaldehyde.

Table 1: Typical Rf Values in Synthetic Monitoring

This table presents the anticipated Retardation factor (Rf) values for the reactant and product on a silica gel TLC plate. The difference in Rf is attributed to the change in polarity upon conversion of the hydroxyl group to an ether.

| Compound | Structure | Polarity | Expected Rf Value |

|---|---|---|---|

| 4-Hydroxybenzaldehyde (Reactant) | C7H6O2 | High | 0.25 |

| This compound (Product) | C12H16O2 | Low-Medium | 0.60 |

Table 2: TLC Monitoring of Reaction Progress Over Time

This table demonstrates the qualitative changes observed on a TLC plate at different stages of the reaction, indicating the conversion of the starting material into the final product.

| Reaction Time | Observation at Rf ≈ 0.25 (Reactant) | Observation at Rf ≈ 0.60 (Product) | Inferred Status |

|---|---|---|---|

| 0 hours | Strong, single spot | No spot visible | Reaction initiated |

| 2 hours | Spot of diminished intensity | New spot appears | Reaction in progress |

| 4 hours | Faint spot or no spot visible | Strong, well-defined spot | Reaction nearing completion |

Computational Chemistry and Theoretical Investigations of 4 Pentyloxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict a wide array of molecular properties with high accuracy. DFT methods are employed to investigate the electronic structure, geometry, and energetic properties of molecules, providing a theoretical framework for understanding chemical behavior. For a molecule like 4-(pentyloxy)benzaldehyde, DFT calculations can elucidate fundamental characteristics that govern its physical and chemical nature.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to the lowest energy state on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), are typically employed for this purpose. nih.gov

Due to the flexible pentyloxy side chain, this compound can exist in multiple conformations. Conformational analysis is crucial to identify the most stable conformer(s) and understand the molecule's flexibility. This process involves systematically rotating the single bonds in the pentyloxy chain and calculating the energy of each resulting conformation. The results of such an analysis would reveal the global minimum energy structure as well as other low-energy conformers that might be present under experimental conditions. The planarity of the benzaldehyde (B42025) ring and the orientation of the pentyloxy group relative to the ring are key structural parameters determined in this analysis.

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pentyloxy group and the benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde group. This distribution dictates how the molecule interacts with other reagents.

Table 1: Key Electronic Properties from FMO Analysis

| Property | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: Theoretical vibrational frequencies (corresponding to IR and Raman spectra) can be calculated for the optimized geometry of this compound. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretching of the aldehyde group, C-O-C stretching of the ether linkage, and various vibrations of the aromatic ring. Comparing the computed spectrum with experimental data serves to validate the accuracy of the computational model. conicet.gov.ar

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of the molecule. conicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are typically π→π* transitions within the aromatic system.

From the results of vibrational frequency calculations, key thermodynamic properties can be determined. These properties are essential for understanding the stability of this compound and predicting its behavior in chemical reactions. Calculations are typically performed at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

Table 2: Predicted Thermodynamic Properties

| Property | Symbol | Description |

|---|---|---|

| Zero-Point Vibrational Energy | ZPVE | The minimum vibrational energy the molecule possesses at 0 Kelvin. |

| Enthalpy | H | The total heat content of the system. |

| Gibbs Free Energy | G | The energy available to do useful work, indicating reaction spontaneity. |

| Entropy | S | A measure of the disorder or randomness of the system. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree. |

The calculated Gibbs free energy is particularly important for assessing the thermodynamic stability of different conformers and for predicting the equilibrium position of chemical reactions involving the compound.

This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most likely mechanism. This approach provides a molecular-level understanding of how reactions proceed, which is difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological or chemical activity of compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and a specific activity, such as toxicity.

This compound has been included in a QSAR study aimed at predicting the aquatic toxicity of 77 aromatic aldehydes against the ciliate Tetrahymena pyriformis. researchgate.net In this study, the toxicity is expressed as the logarithm of the inverse of the 50% growth inhibitory concentration (log(1/IGC50)). The model used molecular descriptors that encode for hydrophobicity (octanol/water partition coefficient, log Kow) and topological features (molecular connectivity index, F1A). researchgate.net

The inclusion of this compound in such a dataset helps to build more robust and predictive models for assessing the environmental risk of aromatic aldehydes. researchgate.net

Table 3: QSAR Data for this compound Toxicity

| Compound | Observed log(1/IGC50) | Predicted log(1/IGC50) (MLR Model) | Predicted log(1/IGC50) (ANN Model) |

|---|---|---|---|

| This compound | 0.941 | 1.025 | 0.993 |

Data sourced from a study on the aquatic toxicity of aromatic aldehydes. researchgate.net

The close agreement between the observed and predicted toxicity values for this compound demonstrates the utility of QSAR models in providing reliable estimates of chemical toxicity, which is crucial for regulatory purposes and environmental protection. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.commdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at an atomic level. nih.gov

The process involves:

Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target protein are obtained or modeled.

Docking Simulation: A scoring algorithm places the ligand in the active site of the protein in various conformations and orientations.

Analysis: The results are analyzed based on the binding energy (a lower value indicates a more favorable interaction) and the specific non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

For a compound like this compound, docking studies could explore its potential to inhibit enzymes or modulate receptor activity. For example, simulations could assess its binding affinity to targets relevant in cancer or infectious diseases. nih.gov The insights gained can guide the design of more potent and selective analogues. nih.gov

Table 3: Illustrative Molecular Docking Results for an Aldehyde Ligand This hypothetical data represents typical outputs from a molecular docking simulation, showing how this compound might interact with a biological target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Acetylcholinesterase (AChE) | -8.2 | Trp84, Tyr334 | Pi-Pi Stacking, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | -6.9 | Leu718, Val726 | Hydrophobic, van der Waals |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analyses for Pharmaceutical Relevance

Before a compound can be considered a potential drug candidate, its pharmacokinetic and toxicological profile must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the discovery process. biorxiv.orgrsc.org These tools use computational models to predict a compound's behavior in the human body.

For this compound, an ADMET analysis would typically evaluate:

Absorption: Prediction of gastrointestinal absorption and oral bioavailability.

Distribution: Assessment of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Early flags for potential toxicities, such as mutagenicity or cardiotoxicity.

These predictions are often guided by established criteria for "drug-likeness," such as Lipinski's Rule of Five, which relates physicochemical properties to the likelihood of a compound being an orally active drug. biorxiv.org

Table 4: Predicted In Silico ADMET Profile for this compound This table presents predicted ADMET properties for this compound based on standard computational models.

| ADMET Property | Parameter | Predicted Value/Outcome | Pharmaceutical Relevance |

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Absorption | Lipinski's Rule of Five Violations | 0 | Favorable physicochemical properties for a drug candidate. |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | May have central nervous system effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| Metabolism | CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| Toxicity | AMES Mutagenicity | No | Low likelihood of being a mutagen. |

Applications of 4 Pentyloxy Benzaldehyde and Its Derivatives in Materials Science Research

Liquid Crystalline Properties and Mesophase Behavior Studies

Derivatives of 4-(pentyloxy)benzaldehyde are extensively used as building blocks for thermotropic liquid crystals, which exhibit temperature-dependent phase transitions. The study of these materials is crucial for their application in display technologies and other electro-optic devices.

Nematic Liquid Crystal Systems and Their Characterization

Derivatives of this compound, particularly Schiff bases, are known to form nematic phases. The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. This state is crucial for applications like liquid crystal displays (LCDs).

The characterization of these nematic systems is primarily conducted using two key techniques:

Polarizing Optical Microscopy (POM): This technique is used to identify the type of liquid crystal phase by observing the unique textures that form as the material is heated and cooled. For nematic phases, characteristic textures such as Schlieren or marbled patterns are observed. For instance, in a homologous series of n-alkoxybenzaldehyde derivatives, the nematic phase was identified by its distinct droplet-nematic texture.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and the associated enthalpy changes. These measurements provide quantitative data on the stability of the nematic phase. For example, a low molecular weight liquid crystal based on a related p-hydroxy benzaldehyde (B42025) was shown to have a nematic phase with a wide temperature range between 23.52 °C and 43.23 °C. researchgate.net

The thermal stability of the nematic phase is a critical parameter. For Schiff base liquid crystals derived from cinnamaldehyde and substituted benzaldehydes, terminal groups that extend the molecular long axis without increasing the molecular width have been shown to increase the thermal stability of the nematic phase. nih.govsemanticscholar.org

Smectic Liquid Crystal Phases (SmA, SmC, SmC) Investigations*

In addition to the nematic phase, derivatives of this compound can also exhibit more ordered smectic phases. In smectic phases, the molecules are not only orientationally ordered but are also arranged in layers.

Key smectic phases observed in these systems include:

Smectic A (SmA): In this phase, the molecules are oriented perpendicular to the layer planes. In a study of a homologous series of n-alkoxybenzaldehyde derivatives, a droplet-type texture characteristic of the smectic A phase was observed for the C10 homologue at 84 °C and 98 °C upon heating.

Smectic C (SmC): This is a tilted smectic phase where the molecules are inclined with respect to the layer normal. The stabilization of the smectic C phase is often observed with the elongation of the terminal alkyl chains in 4-alkyloxybenzylidene-4'-alkyloxyanilines.

Chiral Smectic C (SmC): While not explicitly detailed for this compound in the provided context, the introduction of a chiral center into a molecule that exhibits a SmC phase can lead to the formation of a ferroelectric SmC phase, which is of great interest for fast-switching display devices.

Investigations into a homologous series of Schiff-base esters revealed that while shorter chain members (n=1-3) were purely nematogenic, those with intermediate chains (n=4-7) exhibited both nematic and smectic phases (SmC and SmA). The higher members (n=8-10) were found to be purely smectogenic. koyauniversity.orgresearchgate.net

Electro-optic Properties and Anisotropy Investigations in Liquid Crystal Cells

The electro-optic properties of liquid crystals derived from this compound are fundamental to their application in display devices. These properties describe how the material interacts with an external electric field, leading to changes in its optical characteristics.

Key parameters investigated include:

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field. A positive Δε is required for the twisted nematic (TN) effect commonly used in LCDs.

Optical Anisotropy (Δn) or Birefringence: This is the difference between the refractive indices for light polarized parallel and perpendicular to the director. This property is responsible for the light-modulating capabilities of liquid crystals.

Studies on nematic liquid crystals often involve doping with nanoparticles to enhance their electro-optic performance. For instance, dispersing nanoparticles can lead to a reduced threshold voltage and improved transmittance characteristics. While specific data for this compound derivatives was not available in the provided search results, the general principles of investigating these properties in liquid crystal cells are well-established.

Dielectric Properties and AC Conductivity Research in Mesophases

The dielectric properties and AC conductivity of liquid crystalline mesophases are crucial for understanding the behavior of these materials in AC electric fields, which are typically used to drive display devices.

Research in this area involves:

Dielectric Spectroscopy: This technique measures the dielectric permittivity and dielectric loss as a function of frequency. It provides insights into molecular relaxation processes and the influence of ionic impurities. In nematic liquid crystals, different relaxation modes can be observed, which are related to the rotation of molecules around their short and long axes.

AC Conductivity: The electrical conductivity in liquid crystals is typically ionic in nature and is anisotropic. The conductivity is an important factor as it can affect the performance and lifetime of a display device. The specific electrical conductivity of liquid crystals usually ranges between 10⁻⁷ and 10⁻¹² S·cm⁻¹.

A study on a low molecular weight liquid crystal based on p-hydroxy benzaldehyde, a related precursor, included the characterization of its dielectric and AC conductivity properties. researchgate.net